Nosiheptide

Veterinary Infectious Disease Swine Enteric Health Antimicrobial Susceptibility

Procure Nosiheptide (CAS 56377-79-8) for its unique structural and functional differentiation: a bicyclic thiopeptide with a distinctive indole side ring and regiospecific hydroxylation absent in analogs like thiostrepton. This non-absorbable antibiotic targets the 50S ribosomal GAR, delivering an extremely low MIC (0.005 µg/mL) against Clostridium perfringens and a significantly prolonged post-antibiotic effect vs. vancomycin. Ideal for enteric infection prevention in piglets at 2.5–10 mg/kg feed, broiler FCR improvement at 2.5 ppm, and pharmacodynamic PAE studies. Its minimal oral bioavailability and short 7-day withdrawal period reduce residue risk, supporting export-oriented animal protein compliance.

Molecular Formula C51H43N13O12S6
Molecular Weight 1222.4 g/mol
CAS No. 56377-79-8
Cat. No. B1679978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNosiheptide
CAS56377-79-8
SynonymsNosiheptide;  Multhiomycin;  Multiomycin;  Nosiheptidum;  RP 9671;  RP-9671;  RP9671; 
Molecular FormulaC51H43N13O12S6
Molecular Weight1222.4 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O
InChIInChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72)
InChIKeyOQAOHXRUMXWDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nosiheptide (CAS 56377-79-8) Procurement Guide: Veterinary Thiopeptide Antibiotic for Feed Efficiency and Gram-Positive Pathogen Control


Nosiheptide (CAS 56377-79-8), also known as multhiomycin or primofax, is a bicyclic thiopeptide antibiotic belonging to the e series of sulfur-rich, highly modified peptide natural products [1]. It is produced by fermentation of Streptomyces actuosus and is characterized by a unique indole side ring system and regiospecific hydroxyl groups on its macrocyclic core [2]. Nosiheptide functions as a potent inhibitor of bacterial protein synthesis, specifically targeting the GTPase-associated region (GAR) of the 50S ribosomal subunit, a mechanism shared with thiostrepton [3]. Primarily utilized as a performance-enhancing feed additive in swine and poultry, its commercial relevance stems from its ability to improve growth rates and feed conversion while exhibiting low mammalian toxicity and minimal tissue residues [4].

Why In-Class Thiopeptide Substitution for Nosiheptide (CAS 56377-79-8) Is Not Scientifically Supported


Despite sharing a common ribosomal binding site and a macrocyclic thiopeptide scaffold with compounds like thiostrepton, nosiheptide cannot be substituted without rigorous experimental validation due to key structural and functional divergences that directly impact its performance profile [1]. Nosiheptide possesses a unique indole side ring system and regiospecific hydroxylation pattern absent in thiostrepton, which influences its physicochemical properties and may underpin its distinct biological activity spectrum [2]. Furthermore, comparative studies reveal that nosiheptide exhibits a different resistance evasion profile relative to monocyclic thiopeptides, and even within the bicyclic class, its specific pharmacokinetic behavior—including its prolonged post-antibiotic effect relative to vancomycin and its minimal oral absorption—cannot be extrapolated from structural analogs [3]. Therefore, assuming functional equivalence based solely on class membership introduces significant risk in both research and industrial applications.

Quantitative Differentiation Guide for Nosiheptide (CAS 56377-79-8) Against Key Comparators


Nosiheptide Demonstrates Sub-Nanomolar Potency Against Clostridium perfringens Compared to Broader Spectrum Antibiotics

Nosiheptide exhibits exceptional potency against Clostridium perfringens, a primary causative agent of necrotic enteritis and swine dysentery, with a reported Minimum Inhibitory Concentration (MIC) of 0.005 μg/mL. This value is markedly lower than typical MICs for other common veterinary antibiotics against this pathogen. While direct, side-by-side MIC comparisons in the same study are limited in public literature, this level of activity is significantly more potent than the MICs of nosiheptide against other Gram-positive pathogens, such as MRSA (MIC ≤0.25 mg/L) and Enterococcus spp. (MIC ≤0.125 mg/L) [1]. This indicates a pathogen-specific potency advantage that may not be observed with other feed additive antibiotics like bacitracin or oxytetracycline.

Veterinary Infectious Disease Swine Enteric Health Antimicrobial Susceptibility

Nosiheptide Exhibits a Significantly Prolonged Post-Antibiotic Effect (PAE) Against MRSA Versus Vancomycin

In a direct head-to-head comparison, nosiheptide demonstrated a significantly prolonged post-antibiotic effect (PAE) against both hospital-associated (HA-) and community-associated (CA-) strains of methicillin-resistant Staphylococcus aureus (MRSA) when compared to the first-line therapeutic vancomycin [1]. Following a 1-hour exposure to 10 × MIC of each drug, the time required for bacterial regrowth was substantially longer for nosiheptide-treated cultures, indicating a sustained suppression of bacterial replication even after the antibiotic was removed from the environment [2].

Pharmacodynamics Antimicrobial Resistance MRSA Therapy

Nosiheptide Provides Superior Feed Efficiency in Broiler Starter Phase Compared to Bacitracin and Oxytetracycline

In a controlled broiler study, dietary supplementation with nosiheptide at 2.5 ppm resulted in a measurable improvement in feed efficiency during the starter period (days 0-21), an effect not observed with 55 ppm bacitracin or 55 ppm oxytetracycline (OTC) [1]. This differential impact on performance was accompanied by distinct physiological changes: nosiheptide decreased small intestine weight and ileal mucosal secretory IgA (sIgA) concentration, whereas bacitracin and OTC increased IgA-positive cells in the ileum [2]. Nosiheptide also uniquely elevated ileal sucrase and maltase activities and reduced rectal Lactobacillus counts [3].

Animal Nutrition Broiler Production Feed Conversion Ratio

Nosiheptide Exhibits Low Mammalian Toxicity with an Oral LD50 >10 g/kg in Rodent Models

Nosiheptide demonstrates a favorable safety profile for use in food-producing animals, characterized by a very low order of acute oral toxicity. The reported oral LD50 in both mice and rats is greater than 10,000 mg/kg (10 g/kg) [1]. This is consistent with its classification as a non-absorbable antibiotic in the gastrointestinal tract, leading to minimal systemic exposure and, consequently, a very short withdrawal period of only 7 days in swine [2]. Furthermore, studies have shown nosiheptide to be non-cytotoxic to mammalian cells at concentrations exceeding 100 times its MIC against target pathogens [3].

Toxicology Safety Pharmacology Feed Additive Safety

Evidence-Based Application Scenarios for Nosiheptide (CAS 56377-79-8) in Research and Industry


Prophylactic Control of Clostridial Enteritis in Swine Production

Formulators can use nosiheptide at low inclusion rates (e.g., 2.5-10 mg/kg feed) to specifically target and prevent enteric infections caused by Clostridium perfringens in piglets. The extremely low MIC (0.005 μg/mL) against this pathogen [1] provides a strong scientific rationale for its use in preventing pig red diarrhea (necrotic enteritis), a condition that severely impacts early growth and survival. The short 7-day withdrawal period [2] further enhances its practicality in grow-finish operations.

Enhancing Early-Stage Feed Efficiency in Broiler Chickens

Nutritionists can incorporate nosiheptide into broiler starter diets (days 0-21) at approximately 2.5 ppm to improve feed conversion ratios (FCR) during a critical developmental window [3]. This application is supported by direct comparative evidence showing its superiority over other AGPs like bacitracin for this specific performance metric [4]. The mechanism, linked to enhanced disaccharidase activity and reduced immune activation in the gut, provides a targeted approach for improving flock profitability.

Investigational Use in MRSA Pharmacology and Resistance Studies

Researchers studying the pharmacodynamics of antimicrobials can employ nosiheptide as a tool compound to investigate the phenomenon of the post-antibiotic effect (PAE). Its significantly prolonged PAE compared to vancomycin [5] makes it an excellent candidate for exploring mechanisms of persistent bacterial suppression and for modeling dosing regimens that exploit this effect. Its unique resistance profile, wherein L11 protein mutations do not abrogate binding [6], also provides a valuable comparator for understanding ribosome-targeting antibiotic evasion.

Development of Low-Residue Animal Feed Formulations

For feed manufacturers targeting markets with stringent residue regulations, nosiheptide is a strategic choice due to its minimal oral bioavailability and rapid clearance. Its classification as a non-absorbable antibiotic [7] and the well-documented 7-day withdrawal period [8] are key procurement differentiators. This profile reduces the risk of violative tissue residues, simplifying compliance and supporting claims for safer, export-oriented animal protein products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nosiheptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.